REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH2:11][C:12]([OH:14])=[O:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.CO.Cl.O1CCOC[CH2:19]1>O1CCOCC1>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH2:11][C:12]([O:14][CH3:19])=[O:13])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.19 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |